Nitroaspirin

Antithrombotic Platelet aggregation Restenosis

Nitroaspirin (NCX 4016) combines irreversible COX-1 inhibition with NO-mediated vasorelaxation, uniquely addressing aspirin-resistant platelet activation (thrombin, etc.) and preventing restenosis in vascular injury models. Clinically validated to abolish exercise-induced endothelial dysfunction where aspirin fails, it offers 90% less gastric damage, enabling chronic antithrombotic studies.

Molecular Formula C16H13NO7
Molecular Weight 331.28 g/mol
CAS No. 175033-36-0
Cat. No. B1677004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroaspirin
CAS175033-36-0
Synonyms2-acetoxybenzoate-2-(1-nitroxymethyl)phenyl ester
NCX 4016
NCX-4016
nitric oxide-releasing aspirin
nitroaspirin
Molecular FormulaC16H13NO7
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-]
InChIInChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3
InChIKeyIOJUJUOXKXMJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nitroaspirin (NCX 4016, CAS 175033-36-0): A Nitric Oxide-Donating Aspirin Derivative for Antithrombotic and Anti-Inflammatory Research


Nitroaspirin (NCX 4016, CAS 175033-36-0) is a nitric oxide (NO)-donating derivative of aspirin, synthesized by linking an aspirin molecule via a spacer to an NO-releasing moiety [1]. It functions as a direct and irreversible inhibitor of cyclooxygenase-1 (COX-1), similar to aspirin, while simultaneously releasing NO to confer additional vasorelaxant, antiplatelet, and anti-inflammatory activities not observed with conventional aspirin [2]. This dual mechanism underlies its investigational use in atherothrombotic conditions, having advanced to Phase II clinical evaluation for intermittent claudication and peripheral arterial occlusive disease [3].

Nitroaspirin (CAS 175033-36-0) vs. Aspirin: Why In-Class Substitution Is Not Supported by Pharmacological Equivalence


Nitroaspirin cannot be substituted with conventional aspirin or other COX inhibitors because its covalently linked NO-donating moiety confers a distinct pharmacological profile that extends beyond COX inhibition. While aspirin solely inactivates COX-1 to exert antithrombotic effects, nitroaspirin additionally inhibits platelet aggregation induced by aspirin-insensitive agonists such as thrombin, suppresses smooth muscle cell proliferation, and exerts vasorelaxant effects through NO-mediated mechanisms [1]. Furthermore, in hypercholesterolemic mice, nitroaspirin prevents restenosis after arterial injury, whereas aspirin is inactive in this model . These differential activities preclude generic interchange in research settings requiring the combined antiplatelet and NO-mediated vascular protection.

Nitroaspirin (NCX 4016) Quantitative Comparative Evidence: Head-to-Head Data vs. Aspirin and Other Comparators


Nitroaspirin Reduces Pulmonary Thromboembolism by 56% vs. 26% with Aspirin in Combination with Clopidogrel in Murine Model

Nitroaspirin (NCX 4016) plus clopidogrel reduced lung platelet emboli by 56% (p<0.05 vs control) compared to only a 26% reduction with aspirin plus clopidogrel (p<0.05 vs control), representing a greater than two-fold improvement in antithrombotic efficacy. Furthermore, nitroaspirin plus clopidogrel significantly reduced intimal thickening of the femoral artery after photochemical injury, whereas aspirin plus clopidogrel was ineffective in preventing restenosis .

Antithrombotic Platelet aggregation Restenosis

Nitroaspirin (800 mg BID) Abolishes Exercise-Induced Endothelial Dysfunction in Claudication Patients, While Aspirin (100 mg OD) Does Not

In a prospective, randomized, single-blind, parallel-group trial of 44 patients with intermittent claudication, four weeks of nitroaspirin (NCX 4016, 800 mg BID) abolished exercise-induced impairment of brachial flow-mediated vasodilation (FMD), with a net change of +0.79%, whereas aspirin (100 mg OD) failed to prevent FMD deterioration, with a net change of -1.46% (p=0.038 vs. aspirin) . Additionally, nitroaspirin suppressed exercise-induced increases in plasma elastase and soluble VCAM-1 (markers of neutrophil and endothelial activation), while aspirin had no effect .

Endothelial function Intermittent claudication Vascular medicine

Nitroaspirin Reduces Aspirin-Induced Gastric Damage by 90% in Human Endoscopic Study at Equimolar Doses

A 7-day course of nitroaspirin (NCX 4016) resulted in a 90% reduction of gastric damage compared to equimolar doses of aspirin in human volunteers, as assessed by endoscopic evaluation [1]. In a rat model comparing aspirin (100 mg/kg) with nitroaspirin at an equimolar dose (190 mg/kg), aspirin produced hemorrhagic gastric mucosal lesions in normal rats, with significantly worsened damage in cirrhotic and arthritic rats, whereas nitroaspirin induced no damage in normal rat stomachs and only slight lesions in disease-state animals [2]. The gastric-sparing effect was attributed, at least partly, to NO-mediated preservation of gastric mucosal blood flow [2].

Gastrointestinal safety NSAID-induced gastropathy Gastric sparing

Nitroaspirin Inhibits Thrombin-Induced Platelet Aggregation by 92% vs. Aspirin's Minimal Effect: Expanded Antiplatelet Spectrum

In thrombin-stimulated human platelets, nitroaspirin (NCX 4016) at 1×10⁻⁴ mol/L inhibited platelet aggregation by 92%, whereas aspirin (acetylsalicylic acid) treatment did not affect thrombin-induced aggregation [1]. This differential activity is attributable to the NO-donating moiety, which inhibits platelet activation independently of the COX-1 pathway. Additionally, nitroaspirin prevented thrombin-induced intracellular free calcium increase, an effect not observed with aspirin [1].

Platelet aggregation Thrombin Antiplatelet therapy

Nitroaspirin Improves Healing of Experimental Colitis, Whereas Aspirin Exacerbates Colonic Damage in TNBS-Induced Rat Model

In rats with trinitrobenzenesulfonic acid (TNBS)-induced colitis, 10-day oral administration of nitroaspirin (NO-ASA, 20-120 mg/kg) significantly improved healing of colonic lesions, as documented by small ulceration area and scar formation [1]. In contrast, aspirin (ASA) treatment resulted in a larger area of colonic damage than vehicle-treated controls, indicating exacerbation of colitis pathology. Celecoxib, a selective COX-2 inhibitor, also reduced colonic damage compared to aspirin and vehicle, but nitroaspirin demonstrated superior healing outcomes with restored colonic architecture [1].

Inflammatory bowel disease Colitis Mucosal healing

Nitroaspirin (NCX 4016) Application Scenarios: Where Differentiated Pharmacology Drives Research Selection


Antithrombotic Combination Therapy Research in Restenosis Models

Investigators evaluating antiplatelet combination regimens for preventing restenosis after vascular intervention should prioritize nitroaspirin over aspirin. In murine models of arterial injury, nitroaspirin plus clopidogrel reduced pulmonary thromboembolism by 56% (vs. 26% with aspirin plus clopidogrel) and significantly reduced intimal thickening, whereas aspirin plus clopidogrel was ineffective . This scenario is particularly relevant for preclinical studies of drug-eluting stents, post-angioplasty pharmacotherapy, and high-risk atherothrombotic conditions where dual antiplatelet therapy with conventional agents yields suboptimal restenosis prevention.

Endothelial Function Studies in Peripheral Arterial Disease and Ischemia/Reperfusion Injury

For research examining endothelial dysfunction in peripheral arterial disease, intermittent claudication, or ischemia/reperfusion injury, nitroaspirin provides a unique pharmacological probe. Human clinical data demonstrate that nitroaspirin (800 mg BID) abolishes exercise-induced impairment of flow-mediated vasodilation and suppresses neutrophil/endothelial activation markers, whereas aspirin (100 mg OD) is completely ineffective in preventing endothelial dysfunction . This positions nitroaspirin as the compound of choice for investigating NO-mediated vascular protection mechanisms and for preclinical development of therapies targeting endothelial function in cardiovascular disease.

Gastrointestinal-Sparing Anti-Inflammatory and Antithrombotic Protocols in Chronic Dosing Models

In chronic animal studies requiring prolonged COX inhibition without the confounding variable of gastric toxicity, nitroaspirin should replace aspirin. Human endoscopic studies confirm a 90% reduction in gastric damage with nitroaspirin versus equimolar aspirin [1], while rat studies demonstrate absent gastric lesions in normal animals and minimal damage in disease-state models (cirrhosis, arthritis) at pharmacologically active doses [2]. This gastric-sparing profile is critical for researchers investigating antithrombotic or anti-inflammatory effects in long-term dosing protocols, particularly in gastrointestinal disease models or in animals with pre-existing gastric vulnerability.

Thrombin-Dependent Platelet Activation Studies and Aspirin-Resistance Research

For investigations of platelet activation pathways that bypass COX-1—including thrombin-mediated aggregation and aspirin resistance—nitroaspirin offers a mechanistic advantage. In vitro, nitroaspirin inhibits thrombin-induced platelet aggregation by 92% and prevents thrombin-induced intracellular calcium mobilization, effects not shared by aspirin [3]. This expanded antiplatelet spectrum makes nitroaspirin a valuable tool for studying alternative platelet activation mechanisms, evaluating therapeutic strategies for aspirin non-responders, and investigating NO/cGMP-dependent platelet inhibition pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitroaspirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.